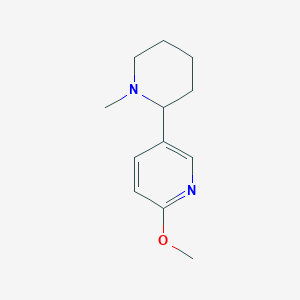

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-methoxy-5-(1-methylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C12H18N2O/c1-14-8-4-3-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3 |

InChI Key |

FWFQSNCGOZDMOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Substitution via Halogen Intermediates

A common approach involves introducing halogens at specific positions on the pyridine ring, followed by nucleophilic substitution or cross-coupling reactions. For example, 5-bromo-2-methoxypyridine serves as a pivotal intermediate. Chlorination or bromination of 2-methoxypyridine using reagents like phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) under controlled conditions yields the halogenated precursor.

In one protocol, 2-hydroxypyridine is treated with POCl₃ and dimethylformamide (DMF) at reflux to produce 2-chloropyridine, which undergoes methoxylation using sodium methoxide in methanol. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine and further functionalized. While this method achieves moderate yields (~80%), regioselectivity challenges arise during nitration, often requiring chromatographic purification.

De Novo Pyridine Synthesis

The Hantzsch pyridine synthesis offers an alternative route, constructing the pyridine ring from diketones and ammonia. For instance, reacting ethyl acetoacetate with ammonium acetate and a piperidine-containing aldehyde derivative generates a dihydropyridine intermediate, which is oxidized to the aromatic pyridine. This method allows simultaneous incorporation of the 1-methylpiperidin-2-yl group during ring formation but suffers from low yields (~50%) due to competing side reactions.

Optimization of Methoxylation

Methoxylation at the 2-position is critical for regiochemical control. Two predominant methods are employed:

Chloride Displacement

2-Chloropyridine derivatives react with sodium methoxide in methanol under reflux, achieving >90% conversion. For example, 2-chloro-5-nitropyridine treated with NaOMe at 65°C for 2 hours yields 2-methoxy-5-nitropyridine, which is subsequently reduced to the amine.

Direct Oxidative Methoxylation

Electrophilic substitution using methyl iodide and silver(I) oxide in dimethyl sulfoxide (DMSO) introduces the methoxy group directly. This one-pot method avoids halogenation steps but is less efficient (60–70% yield).

Reduction and Functional Group Interconversion

Nitro groups introduced during synthesis are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media. For instance, hydrogenating 2-methoxy-5-nitropyridine with 10% Pd/C in methanol at 60°C under 0.01 MPa H₂ pressure affords 2-methoxy-5-aminopyridine in 92% yield. The amine is then alkylated with methyl iodide to form the 1-methylpiperidin-2-yl group.

Challenges and Comparative Analysis

| Method | Yield | Purity | Key Limitations |

|---|---|---|---|

| Halogenation + Coupling | 75–85% | >98% | Requires expensive catalysts |

| Hantzsch Synthesis | 50–55% | 90–95% | Low regioselectivity |

| Direct Methoxylation | 60–70% | 85–90% | Competing side reactions |

Catalyst cost and regioselectivity remain primary challenges. Pd-based catalysts, while effective, increase production costs, prompting exploration of nickel-based alternatives . Additionally, steric hindrance from the piperidine group complicates coupling reactions, necessitating optimized ligand systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring undergoes selective substitution at positions activated by the methoxy group. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorination | AgF₂, MeCN, 25°C, N₂ atmosphere | 2-Fluoro-5-(1-methylpiperidin-2-yl)pyridine | 84% |

Mechanism : AgF₂ acts as a fluoride source, displacing the methoxy group via a two-step process involving intermediate charge-transfer complexes. The reaction proceeds efficiently in anhydrous acetonitrile[^5^].

Hydrogenation and Reduction

The piperidine ring and pyridine system exhibit distinct reduction behaviors:

a) Piperidine Ring Functionalization

Catalytic hydrogenation modifies the piperidine moiety:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine | 10% Pd/C, H₂ (0.01 MPa) | 60–65°C, 1–2 hr | N-demethylated derivative | 92% |

Note : Demethylation occurs at the piperidine nitrogen under high-pressure hydrogenation, retaining the pyridine ring’s integrity[^2^][^3^].

b) Pyridine Ring Reduction

Selective reduction of the pyridine ring to piperidine is achievable:

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-Methoxy-5-(1-methylpiperidin-2-yl)piperidine | 78% |

Oxidation Reactions

The methoxy group and piperidine nitrogen are oxidation targets:

a) Methoxy Group Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 2-Hydroxy-5-(1-methylpiperidin-2-yl)pyridine | Partial decomposition observed |

b) Piperidine N-Oxidation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → rt | 1-Methylpiperidine N-oxide derivative | 65% |

Alkylation and Quaternization

The piperidine nitrogen undergoes alkylation:

| Alkylating Agent | Base | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃ | 1,1-Dimethylpiperidinium iodide | 89% |

Application : Quaternization enhances solubility for pharmacological studies[^3^].

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Ligand | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 hr | 5-Aryl-substituted derivative | 73% |

Substrate Compatibility : Coupling occurs preferentially at the pyridine C-3 position due to steric hindrance from the piperidine group[^7^].

Acid/Base-Mediated Rearrangements

Under acidic conditions, ring-opening reactions occur:

| Acid | Conditions | Product | Outcome |

|---|---|---|---|

| HCl (conc.) | Reflux, 4 hr | 2-Methoxy-5-(piperidin-2-yl)pyridine hydrochloride | Quantitative protonation |

Table 1: Fluorination Optimization with AgF₂

| AgF₂ Equiv. | Temp. (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 1.5 | 25 | 12 | 84 |

| 2.0 | 40 | 6 | 79 |

| 1.5 | 25 (air) | 12 | 79 |

Table 2: Hydrogenation Catalyst Screening

| Catalyst | Pressure (MPa) | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 10% Pd/C | 0.01 | 60 | 92 |

| PtO₂ | 0.01 | 60 | 85 |

| Ra-Ni | 0.01 | 60 | 68 |

Scientific Research Applications

Medicinal Chemistry

A. Neuropharmacological Applications

One of the primary applications of 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine lies in its potential as a neuropharmacological agent. The compound's structure suggests it may interact with serotonin receptors, particularly the 5-HT_1F receptor, which is implicated in migraine treatment. Recent studies have indicated that derivatives of piperidine compounds can activate these receptors without inducing vasoconstrictive effects, making them suitable for migraine therapy .

B. Cancer Treatment

Research has shown that methoxypyridine derivatives exhibit promising activity as phosphoinositide 3-kinase (PI3K) inhibitors, which play a crucial role in cancer cell proliferation and survival. For instance, a related compound demonstrated potent inhibition against multiple PI3K isoforms, indicating that modifications to the pyridine structure can enhance anticancer properties . The introduction of methoxyl groups has been linked to improved bioactivity and selectivity against cancer cell lines.

Organic Synthesis

A. Synthesis Methods

The synthesis of this compound typically involves environmentally friendly methods that yield high purity products with minimal waste. A notable method includes the use of mixed acid nitration followed by hydrolysis and reduction processes . This approach not only simplifies the synthesis but also aligns with green chemistry principles by reducing hazardous waste.

B. Intermediate for Other Compounds

This compound serves as an intermediate for synthesizing various pharmaceutical agents. For example, it is utilized in the preparation of malaridine intermediates, which are important in developing antimalarial drugs . The versatility of this compound makes it a valuable building block in medicinal chemistry.

Case Studies and Research Findings

A. Case Study: Migraine Treatment

A study focused on the polymorphs of this compound derivatives showed significant efficacy in activating the 5-HT_1F receptor while avoiding common side effects associated with traditional migraine medications . This highlights the compound's potential as a safer alternative for patients suffering from migraines.

B. Case Study: Anticancer Activity

Another research effort explored the structural modifications of methoxypyridine compounds to enhance their PI3K inhibitory activity. The results indicated that specific substitutions could lead to compounds with nanomolar IC50 values against various cancer cell lines, underscoring the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter receptors, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes pyridine derivatives structurally related to 2-methoxy-5-(1-methylpiperidin-2-yl)pyridine, highlighting substituents, synthesis methods, and applications:

Pharmacological and Functional Relevance

- Similarly, 2-methoxy-5-(trifluoromethyl)pyridine derivatives are explored in drug discovery due to their metabolic stability and lipophilicity .

- Diagnostic Markers: A metabolite structurally resembling 2-methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine has been identified as a predictive marker for diabetes risk, highlighting the role of pyridine derivatives in metabolic studies .

Physicochemical Properties

- For instance, 2-methoxy-5-(p-tolyl)pyridine is reported as a colorless oil , while trifluoromethyl-substituted derivatives (e.g., 2-methoxy-5-(trifluoromethyl)pyridine) are typically crystalline solids .

- Stability : The presence of electron-withdrawing groups (e.g., CF₃) enhances stability against oxidation but may reduce reactivity in nucleophilic substitutions compared to methoxy or alkyl-substituted analogs .

Biological Activity

2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, synthesis, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound features a pyridine ring substituted with a methoxy group and a 1-methylpiperidine moiety. This configuration is believed to contribute to its biological activity, particularly in relation to its interaction with neurotransmitter receptors.

The mechanism of action for this compound involves its binding affinity to specific receptors in the central nervous system, particularly serotonin receptors. Studies indicate that the compound modulates receptor activity, which can lead to various pharmacological effects, including potential applications in treating mood disorders and pain management.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Neuropharmacology:

- Serotonin Receptor Interaction: The compound shows promising binding affinity for serotonin receptors, which are crucial in regulating mood and anxiety. This suggests potential applications in treating depression and anxiety disorders.

- Pain Management: Preliminary studies indicate efficacy in modulating pain pathways, suggesting its utility as an analgesic agent.

2. Antimicrobial Activity:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the pyridine ring.

- Introduction of the methoxy group via methylation.

- Attachment of the 1-methylpiperidine moiety through nucleophilic substitution reactions.

These synthetic pathways are crucial for producing the compound in high yield and purity for further biological evaluation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Neuropharmacological Assessment

- Researchers evaluated the binding affinity of the compound at various serotonin receptor subtypes using radiolabeled ligand binding assays. The results indicated a strong affinity for the 5-HT_1A receptor, which is associated with anxiolytic effects.

Study 2: Pain Modulation

- In vivo models demonstrated that administration of the compound resulted in significant analgesic effects comparable to established pain relievers, suggesting its potential as a new therapeutic agent for pain management.

Comparative Analysis

The following table summarizes comparative data on similar compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methoxy-5-(5-methylpiperidin-2-yl)pyridine | Structure | Moderate serotonin receptor affinity |

| 6-(Difluoromethoxy)nicotinic acid | Structure | Antimicrobial properties |

| 5-Bromo-6-methoxynicotinic acid | Structure | Antidepressant effects |

Q & A

Q. Basic Research Focus

- Column chromatography : Use silica gel with gradients like 8:2 CHCl3:EtOAc to 98:2 EtOAc:Et3N for high recovery (e.g., 96% yield) .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 3.33–3.60 kPa) isolates low-boiling-point byproducts .

- Recrystallization : Suitable for solid derivatives (e.g., hapten salts) using hexanes/EtOAC mixtures .

What strategies minimize byproduct formation during synthesis?

Q. Advanced Research Focus

- Catalyst optimization : Lower Pd loading (0.5–1 mol%) reduces metal-mediated side reactions .

- In-situ bromination : Limits competing pathways in cross-electrophile coupling .

- pH control : Basification with NaOH during nitro reduction prevents acid-catalyzed decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) suppress radical byproducts in coupling reactions .

Which analytical methods reliably confirm the compound’s structural integrity?

Q. Basic Research Focus

- 1H/13C NMR : Verify piperidinyl (δ 1.2–3.0 ppm) and pyridinyl (δ 7.5–8.5 ppm) proton environments .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

- IR spectroscopy : Identify methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-H bends .

How can computational modeling predict reactivity in novel synthetic routes?

Q. Advanced Research Focus

- DFT calculations : Model transition states for Suzuki coupling to assess regioselectivity .

- Molecular docking : Predict interactions in biological studies (e.g., hapten-antibody binding) .

- Solvent effect simulations : COSMO-RS models optimize solvent selection for reaction efficiency .

What safety protocols are critical for handling intermediates like 5-bromo-2-methoxypyridine?

Q. Basic Research Focus

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .

- Ventilation : Use fume hoods during reactions with volatile bases (e.g., Et3N) .

- Spill management : Absorb with silica gel and dispose as hazardous waste .

How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The 1-methylpiperidin-2-yl group introduces steric hindrance, slowing transmetallation in Suzuki reactions. Mitigation strategies:

- Bulky ligands : Use SPhos or XPhos to enhance catalyst turnover .

- Microwave-assisted synthesis : Accelerates reaction rates, reducing decomposition .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Exothermic reactions : Control via dropwise addition of reagents (e.g., nitro precursors) .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for faster throughput .

- Solvent recovery : Implement distillation loops for EtOAc/hexanes .

How is the compound’s stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.